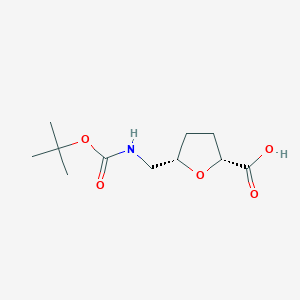

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Description

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral tetrahydrofuran derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol . The compound is cataloged under CAS number 299204-33-4 and has been listed as a building block by Enamine Ltd for synthetic applications, particularly in medicinal chemistry and peptide synthesis .

The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while enabling controlled deprotection under acidic conditions. The tetrahydrofuran core contributes to conformational rigidity, which may influence binding affinity in bioactive molecules.

Properties

IUPAC Name |

(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUKHUMNWGIQJL-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807912-24-8 | |

| Record name | rel-(2R,5S)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid, a compound with the molecular formula CHNO and a molecular weight of 245.27 g/mol, is increasingly recognized for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

- IUPAC Name : (2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

- CAS Number : 1807912-24-8

- Molecular Weight : 245.275 g/mol

- Purity : Typically 95%.

Molecular Structure

The compound features a tetrahydrofuran ring with a tert-butoxycarbonyl (Boc) amino group, contributing to its stability and reactivity in biological systems.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain Gram-negative bacteria, which are known for their resistance to conventional antibiotics .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Activity :

- Enzyme Interaction :

Comparative Biological Activity

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | < 10 | |

| Other Antibiotic A | Antimicrobial | 15 | |

| Other Antibiotic B | Enzyme Inhibitor | 20 |

Pharmacological Studies

Recent pharmacological studies have focused on the compound's safety profile and therapeutic window. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models. Further research is warranted to explore its pharmacokinetics and long-term effects.

Future Directions

The promising biological activity of this compound suggests potential applications in drug development, particularly in combating antibiotic resistance. Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrahydrofuran Cores

Compound 1 : (2R,5S)-5-((Benzoyloxy)methyl)tetrahydrofuran-2-carboxylic Acid

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- Key Differences: Replaces the Boc-amino group with a benzoyloxy substituent.

- This analog is listed by 960化工网 as a derivative for further functionalization .

Compound 2 : Pollen-Derived rel-(2R,5S) and rel-(2S,5S) Furan Derivatives

- Example Structures :

- rel-(2R,5S)-5-(6,7-dihydroxyethyl)-4-(5’-hydroxymethyl-furan-2′-ylmethylene)-2-ethoxy-dihydrofuran-3-one

- Key Differences : Feature dihydroxyethyl and hydroxymethyl groups on the tetrahydrofuran ring.

- Implications : These compounds, isolated from rapeseed pollen, exhibit antioxidant and anti-inflammatory activities, suggesting the tetrahydrofuran core may contribute to bioactivity. However, the absence of a Boc group limits direct pharmacological comparison .

Compound 3 : Tetrahydrofurfuryl Acrylate/Methacrylate Derivatives

- Example : Tetrahydrofurfuryl acrylate (CAS 2399-48-6)

- Molecular Formula : C₈H₁₂O₃

- Key Differences: Substituents include acrylate/methacrylate groups instead of carboxylic acid and Boc-amino moieties.

- Implications : These compounds share the tetrahydrofuran backbone but are metabolized to tetrahydrofurfuryl alcohol, emphasizing their role as prodrugs in industrial applications .

Functional Group Variations

Compound 4 : rel-(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic Acid

- Molecular Formula: C₁₄H₁₉NO₅

- Molecular Weight : 281.30 g/mol

- Key Differences: Replaces the tetrahydrofuran core with a phenyl-hydroxypropanoate structure.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound enables versatile amine protection, critical for peptide synthesis and drug discovery .

- Biological Relevance : Structural analogs from natural sources (e.g., pollen derivatives) suggest that tetrahydrofuran cores may enhance bioactivity, though substituents dictate specificity .

- Physicochemical Properties : The Boc group improves solubility in polar aprotic solvents compared to benzoyloxy analogs, which are more lipophilic .

Notes on Discrepancies and Limitations

- CAS Number Variability : The target compound is listed under 299204-33-4 in Enamine Ltd’s catalog but as 172886-26-9 in discontinued product listings, necessitating verification for accurate sourcing .

- Lack of Direct Bioactivity Data : Pharmacological data for the target compound are absent; inferences are drawn from structurally related furan derivatives.

Q & A

Q. What are the standard synthetic routes for rel-(2R,5S)-5-(((tert-Butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves three key steps: (1) Boc protection of the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water); (2) coupling reactions to introduce the tetrahydrofuran backbone, often employing Mitsunobu conditions (e.g., DIAD, PPh₃) for stereochemical control; (3) carboxylic acid deprotection via hydrolysis (e.g., LiOH in THF/MeOH).

- Critical Parameters : Solvent polarity (THF preferred for intermediate stability), reaction time (12–24 hours for Boc protection), and temperature (0°C to room temperature) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm in ¹H NMR). 2D NMR (COSY, HSQC) resolves stereochemistry at C2 and C5 .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of tetrahydrofuran) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₅) .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The Boc group serves dual roles:

Q. Why is stereochemical control at C2 and C5 critical for biological activity studies?

- Methodological Answer : The (2R,5S) configuration determines spatial orientation of the carboxylic acid and Boc-amine groups, impacting interactions with biological targets (e.g., enzyme active sites). Deviations in stereochemistry can reduce binding affinity or induce off-target effects .

Q. What purification strategies are recommended to isolate high-purity product?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers.

- Crystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to favor (2R,5S) configuration.

- Temperature Control : Lower temperatures (-20°C) reduce epimerization during coupling steps.

- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .

Q. What advanced techniques resolve ambiguities in stereochemical assignments?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration (e.g., Flack parameter < 0.1) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare with experimental data .

Q. How can selective deprotection of the Boc group be achieved without degrading the tetrahydrofuran ring?

- Methodological Answer :

Q. What mechanistic insights explain contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from:

Q. How should researchers validate conflicting spectral data from different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.